

In-Depth Technical Guide: H-Val-allyl ester p-tosylate

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Compound of Interest

Compound Name: *h-Val-allyl ester p-tosylate*

Cat. No.: B555172

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This technical guide provides a comprehensive overview of the spectral data, synthesis, and key properties of **H-Val-allyl ester p-tosylate** (L-Valine allyl ester p-toluenesulfonate salt). This compound is a valuable building block in peptide synthesis and other areas of organic chemistry.

Core Data

Chemical Information:

Property	Value
Chemical Name	L-Valine allyl ester p-toluenesulfonate salt
Synonyms	H-Val-OAll-TosOH, Allyl L-valinate p-tosylate
CAS Number	88224-02-6[1][2][3][4][5]
Molecular Formula	C ₁₅ H ₂₃ NO ₅ S[1][4]
Molecular Weight	329.41 g/mol [1][4]
Melting Point	117-120 °C[1][4]
Appearance	White solid/powder[4]
Optical Activity	[α] ²⁰ /D +5.5±1°, c = 1% in methanol[4]

Predicted Spectral Data

While experimental spectra for **H-Val-allyl ester p-tosylate** are not readily available in public databases, the following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts and expected IR absorption bands based on the analysis of its constituent functional groups and data from similar compounds.

Table 1: Predicted ^1H NMR Spectral Data

Protons	Chemical Shift (δ , ppm)	Multiplicity
$(\text{CH}_3)_2\text{CH-}$	$\sim 0.9 - 1.1$	Doublet
$(\text{CH}_3)_2\text{CH-}$	$\sim 2.2 - 2.5$	Multiplet
$-\text{CH}(\text{NH}_3^+)-$	$\sim 4.0 - 4.3$	Doublet
$-\text{O-CH}_2\text{-CH=CH}_2$	$\sim 4.6 - 4.8$	Doublet
$-\text{O-CH}_2\text{-CH=CH}_2$	$\sim 5.8 - 6.0$	Multiplet
$-\text{O-CH}_2\text{-CH=CH}_2$	$\sim 5.2 - 5.4$	Multiplet (cis & trans)
Ar- CH_3	~ 2.4	Singlet
Ar-H	$\sim 7.2 - 7.8$	AA'BB' System

Disclaimer: These are predicted chemical shift ranges and may vary based on the solvent and other experimental conditions.

Table 2: Predicted ^{13}C NMR Spectral Data

Carbon	Chemical Shift (δ , ppm)
C=O	~ 170 - 172
CH(NH ₃ ⁺)	~ 58 - 61
(CH ₃) ₂ CH-	~ 30 - 33
(CH ₃) ₂ CH-	~ 18 - 20
-O-CH ₂ -	~ 65 - 68
-CH=CH ₂	~ 118 - 120
-CH=CH ₂	~ 131 - 134
Ar-CH ₃	~ 21
Ar-C (quaternary, S)	~ 145
Ar-C (quaternary, C-CH ₃)	~ 140
Ar-CH	~ 125 - 130

Disclaimer: These are predicted chemical shift ranges and may vary based on the solvent and other experimental conditions.

Table 3: Key Infrared (IR) Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (NH ₃ ⁺)	3100 - 2800	Broad, Strong
C-H Stretch (Aromatic)	3100 - 3000	Medium
C-H Stretch (Aliphatic)	3000 - 2850	Medium-Strong
C=O Stretch (Ester)	~ 1740	Strong
C=C Stretch (Allyl)	~ 1645	Medium
N-H Bend (NH ₃ ⁺)	~ 1600 - 1500	Medium
S=O Stretch (Sulfonate)	~ 1220 and ~ 1030	Strong
C-O Stretch (Ester)	~ 1170	Strong

Experimental Protocols

Synthesis of **H-Val-allyl ester p-tosylate** via Fischer Esterification

The most common method for the synthesis of **H-Val-allyl ester p-tosylate** is the Fischer esterification of L-valine with allyl alcohol, using p-toluenesulfonic acid as a catalyst. The p-toluenesulfonic acid serves a dual role: it catalyzes the esterification reaction and forms a stable salt with the amino group of the resulting amino acid ester.

Materials:

- L-Valine
- Allyl alcohol
- p-Toluenesulfonic acid monohydrate
- Toluene (or another suitable solvent for azeotropic removal of water)
- Dean-Stark apparatus
- Reaction flask, condenser, and heating mantle

- Magnetic stirrer

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add L-valine, a molar excess of allyl alcohol, and a molar equivalent of p-toluenesulfonic acid monohydrate.
- Add toluene as the solvent to facilitate the azeotropic removal of water.
- Heat the reaction mixture to reflux with vigorous stirring.
- Continuously remove the water that forms during the reaction using the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of water collection.
- Once the reaction is complete, cool the mixture to room temperature.
- The product may crystallize upon cooling. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.
- Collect the solid product by filtration and wash it with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.
- Dry the purified **H-Val-allyl ester p-tosylate** under vacuum.

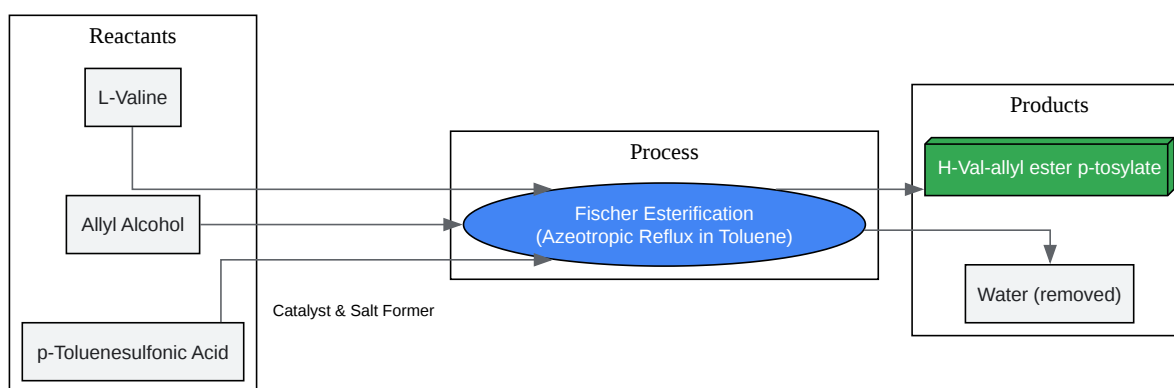
Characterization:

The identity and purity of the synthesized product should be confirmed by:

- Melting Point Analysis: Compare the observed melting point with the literature value (117-120 °C).[1][4]
- NMR Spectroscopy (^1H and ^{13}C): Dissolve the product in a suitable deuterated solvent (e.g., DMSO- d_6 or D_2O) and acquire the spectra. The chemical shifts should correspond to the predicted values in Tables 1 and 2.

- IR Spectroscopy: Acquire the IR spectrum of the solid product (e.g., using a KBr pellet) and verify the presence of the key functional groups as listed in Table 3.

Diagrams



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Caption: Synthesis workflow for **H-Val-allyl ester p-tosylate**.

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